
2-Methoxy-2-(thiophen-2-yl)acetic acid
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Overview
Description
2-Methoxy-2-(thiophen-2-yl)acetic acid is a substituted acetic acid derivative featuring a methoxy (-OCH₃) group and a thiophene ring attached at the α-carbon of the carboxylic acid backbone. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-2-(thiophen-2-yl)acetic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with thiophene derivatives. For example, cyclization reactions using 2-oxo-2-(thiophen-2-yl)acetic acid in acidic conditions (e.g., 10% sulfuric acid) yield structurally related compounds . Key intermediates are often synthesized via Friedel-Crafts acylation or esterification, followed by functional group modifications. Reaction optimization, such as adjusting temperature (e.g., maintaining -78°C for lithiation steps) and using catalysts like stannous chloride, can enhance yields . Purification via recrystallization or distillation is critical for isolating high-purity products .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : Proton and carbon NMR are essential for verifying the methoxy and thiophene substituents.
- X-ray Crystallography : For unambiguous structural confirmation, use software like SHELXL for refinement, which is widely validated for small-molecule crystallography .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for applications in materials science .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential eye and skin irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation hazards.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can density-functional theory (DFT) optimize the synthesis or reactivity of this compound?
DFT methods, such as the B3LYP functional, are effective for modeling reaction pathways and electronic properties. For instance:
- Transition State Analysis : Identify energy barriers for esterification or cyclization steps.
- Solvent Effects : Simulate solvent interactions using polarizable continuum models (PCM) to predict reaction outcomes in different media .
- Charge Distribution : Calculate Mulliken charges to rationalize nucleophilic/electrophilic sites, aiding in designing derivatives for pharmacological applications .
Q. What strategies address contradictions in reported synthetic yields or physicochemical properties?
- Reproducibility Checks : Replicate procedures with precise control of variables (e.g., stoichiometry, solvent purity).
- Alternative Pathways : Explore microwave-assisted synthesis to reduce reaction times and improve yields .
- Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) from multiple studies to resolve structural discrepancies .
Q. How is this compound utilized in pharmacological research, and what experimental designs are employed?
- Antiviral/Cytotoxicity Studies : Incorporate the compound into heterocyclic scaffolds (e.g., quinoxalinones) and evaluate activity against viral proteases or cancer cell lines using MTT assays .
- Enzyme Interactions : Use surface plasmon resonance (SPR) to measure binding affinities with target enzymes, supported by molecular docking simulations .
- Metabolic Stability : Assess pharmacokinetics via in vitro microsomal assays (e.g., human liver microsomes) to determine half-life and clearance rates .
Comparison with Similar Compounds
Structural Analogs
2-Methoxy-2-(naphthalen-2-yl)acetic Acid
- Structure : Replaces the thiophene ring with a naphthalene group.
- Synthesis : Synthesized via bromoform/KOH-mediated carboxylation of 2-naphthaldehyde (68% yield) .
- Applications : Used as a substrate in carbocation stabilization studies, highlighting the methoxy group’s role in directing reaction pathways .
2-(Thiophen-2-yl)acetic Acid
- Structure : Lacks the methoxy group, simplifying the α-carbon substituent.
- Biological Activity : A lead compound for mPGES-1 inhibition, with H-bonding interactions to Arg52, His53, and Ser127 in enzymatic pockets .
- Derivatives: Activated to 2-(thiophen-2-yl)acetyl chloride for amide bond formation, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide synthesis .
(3'-Methoxy-biphenyl-2-yl)-acetic Acid
- Structure : Features a biphenyl core with a methoxy group at the 3'-position.
- Electronic Effects : The biphenyl system increases steric bulk and alters electronic delocalization compared to thiophene, impacting binding affinity in receptor-targeted applications .
Physicochemical Properties
- Acidity: The electron-donating methoxy group in 2-methoxy-2-(thiophen-2-yl)acetic acid likely reduces acidity compared to non-methoxy analogs like 2-(thiophen-2-yl)acetic acid (pKa ~4.5–5.0 for similar arylacetic acids) .
- Solubility: Thiophene derivatives generally exhibit moderate solubility in polar organic solvents (e.g., ethanol, DMSO), while biphenyl analogs may have lower solubility due to increased hydrophobicity .
- Crystallinity: Thiophene-containing compounds often form dense crystalline structures, as seen in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, which adopts planar conformations via H-bonding .
Preparation Methods
Synthetic Routes
Multi-Step Synthesis via Chlorination, Iodination, and Malonate Condensation
- Chlorination : Thiophene reacts with tert-butyl hypochlorite in carbon tetrachloride at −15°C to −5°C to yield 2-chlorothiophene.
- Iodination : 2-Chlorothiophene undergoes nucleophilic substitution with sodium iodide in acetone/tetrahydrofuran (3:1 v/v) at 20–30°C to form 2-iodothiophene.
- Malonate Condensation : 2-Iodothiophene reacts with diethyl malonate under UV light (254 nm) in tetrahydrofuran with 2,6-lutidine as a base, producing 2-(2-thienyl)diethyl malonate.
- Hydrolysis and Decarboxylation : The malonate ester is hydrolyzed under basic conditions (NaOH) with hexadecylpyridinium chloride as a phase-transfer catalyst, followed by acid-catalyzed decarboxylation to yield 2-(thiophen-2-yl)acetic acid.
- Methylation : The free hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).
Key Data :
- Overall yield: 72–80% (four steps).
- Purity: >99% (HPLC).
- Advantages : Scalable for industrial production; avoids hazardous intermediates.
- Limitations : Requires stringent temperature control and UV light.
Trihaloacetaldehyde-Mediated Condensation
- Condensation : 2-Thiophenecarboxaldehyde reacts with trichloroacetaldehyde under Lewis acid catalysis (e.g., AlCl₃) to form α-trichloromethyl-2-thiophenemethanol.
- Alkaline Hydrolysis : The intermediate is treated with aqueous KOH in methanol, leading to cleavage of the trichloromethyl group and formation of 2-methoxy-2-(thiophen-2-yl)acetic acid.
Key Data :
- Yield: 65–70%.
- Advantages : Fewer steps; avoids malonate intermediates.
- Limitations : Low regioselectivity; requires toxic trichloroacetaldehyde.
Asymmetric Synthesis Using Chiral Lithium Amides
- Enolate Formation : 2-(Thiophen-2-yl)acetic acid is deprotonated with a chiral lithium amide (e.g., Koga’s tetraamine) to form a configurationally stable enolate.
- Methylation : The enolate reacts with methyl triflate or methyl iodide to install the methoxy group with high enantioselectivity.
Key Data :
- Enantiomeric excess (ee): 90–95%.
- Yield: 60–68%.
- Advantages : High stereocontrol; suitable for pharmaceutical applications.
- Limitations : Costly chiral auxiliaries; complex purification.
Acylation and Subsequent Functionalization
- Acyl Chloride Formation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride to generate the corresponding acyl chloride.
- Methanolysis : The acyl chloride reacts with methanol to form methyl 2-(thiophen-2-yl)acetate.
- Oxidation and Methylation : The ester is oxidized to a ketone intermediate, followed by methylation of the α-carbon using a Grignard reagent (e.g., MeMgBr).
Key Data :
- Yield: 55–62%.
- Advantages : Utilizes standard acylation protocols.
- Limitations : Low efficiency in the methylation step.
Comparative Analysis of Methods
Method | Steps | Yield (%) | Purity (%) | Cost | Scalability |
---|---|---|---|---|---|
Chlorination/Malonate | 5 | 72–80 | >99 | Low | Industrial |
Trihaloacetaldehyde | 2 | 65–70 | 90–95 | Moderate | Lab-scale |
Asymmetric Synthesis | 3 | 60–68 | 95–98 | High | Specialty |
Acylation/Methylation | 3 | 55–62 | 85–90 | Low | Lab-scale |
Critical Discussion of Reaction Parameters
Solvent and Temperature Effects
- Chlorination : Carbon tetrachloride at subzero temperatures minimizes side reactions (e.g., polychlorination).
- Malonate Condensation : Tetrahydrofuran enhances reactivity under UV light due to its low dielectric constant.
Catalytic Systems
Properties
CAS No. |
5371-94-8 |
---|---|
Molecular Formula |
C7H8O3S |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
2-methoxy-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C7H8O3S/c1-10-6(7(8)9)5-3-2-4-11-5/h2-4,6H,1H3,(H,8,9) |
InChI Key |
LXHQBGCISLVPIB-UHFFFAOYSA-N |
SMILES |
COC(C1=CC=CS1)C(=O)O |
Canonical SMILES |
COC(C1=CC=CS1)C(=O)O |
Key on ui other cas no. |
5371-94-8 |
Origin of Product |
United States |
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